6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester
Description
Nomenclature, Synonyms, and Structural Features
The systematic nomenclature of 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester follows International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature. This compound is assigned the Chemical Abstracts Service registry number 152559-31-4, which serves as its unique chemical identifier in scientific databases and literature. The molecular formula C11H17N3O3 indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 239.27 grams per mole.
Several synonyms exist for this compound within the chemical literature, reflecting different naming conventions and structural emphasis points. The compound is commonly referred to as tert-butyl 3-oxo-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate, which emphasizes the tert-butyl ester functionality. Alternative designations include tert-butyl 3-hydroxy-2h,4h,5h,6h,7h-pyrazolo[3,4-c]pyridine-6-carboxylate, though this latter naming convention appears to be less frequently employed in recent literature. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)N1CCC2=C(C1)NNC2=O, which provides a linear description of the molecular connectivity.
The structural features of this compound encompass several distinctive elements that contribute to its chemical identity. The hexahydro designation indicates the presence of six additional hydrogen atoms compared to the fully unsaturated pyrazolo[3,4-c]pyridine system, reflecting partial saturation within the heterocyclic framework. The 3-oxo substituent represents a ketone functional group positioned at the third carbon of the pyrazole ring system. The 1,1-dimethylethyl ester group, more commonly known as the tert-butyl ester, constitutes a sterically hindered carboxylic acid derivative that influences both the compound's reactivity and physical properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| Chemical Abstracts Service Number | 152559-31-4 |
| International Chemical Identifier Key | DSAFVJWOGDRKKN-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCC2=C(C1)NNC2=O |
Core Structural Motifs and Heterocyclic Architecture
The pyrazolo[3,4-c]pyridine core represents a fundamental structural motif within the broader family of pyrazolopyridine compounds, which are characterized by the fusion of pyrazole and pyridine heterocyclic rings. This particular isomer exhibits a specific connectivity pattern where the pyrazole ring is fused to the pyridine ring across the 3,4-positions, creating a distinctive bicyclic aromatic system. The heterocyclic architecture of pyrazolopyridines has been recognized as a privileged scaffold in medicinal chemistry due to the synergistic effects of the constituent pyrazole and pyridine moieties within a single molecular framework.
The structural complexity of the compound extends beyond the basic pyrazolopyridine core through the incorporation of additional functional groups and partial saturation patterns. The hexahydro designation indicates that the compound contains a partially saturated ring system, contrasting with fully aromatic pyrazolopyridine derivatives. This saturation pattern significantly influences the three-dimensional conformation of the molecule and affects its chemical reactivity profile. The presence of the 3-oxo functionality introduces an additional electrophilic center within the heterocyclic system, potentially enabling diverse chemical transformations and interactions with biological targets.
The carboxylic acid derivative functionality, specifically the 1,1-dimethylethyl ester group, represents a protecting group strategy commonly employed in synthetic chemistry. This tert-butyl ester moiety serves to mask the carboxylic acid functionality while providing synthetic versatility for subsequent chemical manipulations. The steric bulk of the tert-butyl group influences both the reactivity of the ester and the overall conformational preferences of the molecule. Such protecting group strategies are particularly valuable in multi-step synthetic sequences where selective deprotection can be achieved under specific reaction conditions.
The vectorial functionalization potential of pyrazolo[3,4-c]pyridine scaffolds has been extensively investigated, revealing multiple sites for chemical elaboration. These compounds can be selectively modified at various positions including the nitrogen atoms through protection-group and alkylation reactions, the carbon atoms through cross-coupling reactions, and the existing functional groups through standard organic transformations. Such structural versatility makes pyrazolo[3,4-c]pyridine derivatives valuable intermediates for the construction of more complex molecular architectures.
Historical Context and Academic Significance
The academic significance of pyrazolopyridine compounds has evolved substantially since their initial discovery, with the first monosubstituted 1H-pyrazolo[3,4-b]pyridine being synthesized by Ortoleva in 1908. This pioneering work established the foundation for subsequent investigations into the broader family of pyrazolopyridine isomers, including the pyrazolo[3,4-c]pyridine scaffold that forms the core of the compound under discussion. The historical development of pyrazolopyridine chemistry reflects the progressive understanding of heterocyclic synthesis methodologies and the recognition of these compounds' unique chemical properties.
The emergence of pyrazolo[3,4-c]pyridine derivatives as significant research targets has been driven by their potential applications in fragment-based drug discovery. The identification of these heterocyclic scaffolds as "heteroaromatic rings of the future" in computational enumerations of chemical space has stimulated increased interest in their synthesis and functionalization. This recognition stems from the observation that novel heterocyclic fragments are only valuable if they can be suitably elaborated to complement chosen target proteins, making the vectorial functionalization capabilities of pyrazolo[3,4-c]pyridines particularly attractive.
Recent synthetic methodologies for pyrazolo[3,4-c]pyridine construction have employed diverse approaches including multicomponent reactions and conditions-based divergence strategies. The development of Doebner-type pyrazolopyridine carboxylic acids through Ugi four-component reactions represents a significant advancement in accessing substituted derivatives of these heterocyclic systems. Such methodological innovations have expanded the accessibility of pyrazolo[3,4-c]pyridine derivatives and enabled the construction of focused libraries for biological evaluation.
The pharmacological significance of pyrazolopyridine compounds has been extensively documented, with these heterocyclic systems demonstrating diverse biological activities including antiproliferative, antimicrobial, anxiolytic, analgesic, hypnotic, antiviral, and anti-human immunodeficiency virus properties. The structural versatility of pyrazolopyridine scaffolds enables the optimization of pharmacological properties through systematic structural modifications, making them valuable platforms for drug discovery efforts. The compound this compound represents a specific example within this broader context, embodying the structural complexity and synthetic accessibility that characterizes contemporary pyrazolopyridine research.
The academic literature surrounding pyrazolopyridine chemistry continues to expand, with recent reviews emphasizing the importance of these pharmacophores in drug design and development. Structure-activity relationship studies have provided insights into the molecular features responsible for biological activity, guiding the rational design of new derivatives with enhanced potency and selectivity profiles. The integration of pyrazolopyridine scaffolds into medicinal chemistry programs reflects their recognized value as privileged structures capable of interacting with diverse biological targets through multiple binding modes and mechanisms of action.
Properties
IUPAC Name |
tert-butyl 3-oxo-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(6-14)12-13-9(7)15/h4-6H2,1-3H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFVJWOGDRKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126366 | |
| Record name | 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152559-31-4 | |
| Record name | 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152559-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxy-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carboxylation via Directed Metalation
Position-selective carboxylation at C-6 is achieved using directed ortho-metalation (DoM) strategies. Treatment of the pyrazolo[3,4-c]pyridine core with TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) at −40°C in THF generates a stabilized magnesiate intermediate at C-7, which undergoes transmetalation to zinc chloride and subsequent Negishi cross-coupling with iodobenzene to install aryl groups. For carboxylation, quenching the magnesiate with gaseous CO₂ at −78°C directly introduces the carboxylic acid functionality at C-6. This method avoids competing functionalization at N-1 or C-3, ensuring regioselectivity.
Halogenation and Cyanide Displacement
Alternative routes employ halogenation at C-6 followed by nucleophilic substitution. Iodination of 1H-pyrazolo[3,4-c]pyridine using iodine and potassium hydroxide in DMF at 20°C yields the 3-iodo derivative. Subsequent palladium-catalyzed cyanation (e.g., using CuCN) converts the iodide to a nitrile, which is hydrolyzed to the carboxylic acid under acidic or basic conditions.
tert-Butyl Ester Protection
Fischer Esterification
The carboxylic acid at C-6 is esterified with tert-butanol via Fischer esterification. Heating the acid with excess tert-butanol in concentrated sulfuric acid (cat.) at reflux (80–100°C) for 12–24 hours affords the tert-butyl ester in yields exceeding 85%. This method is scalable but requires careful control of acid concentration to minimize side reactions.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C provide milder esterification. This approach is particularly effective for sterically hindered acids, achieving >90% conversion within 6 hours.
Oxidation and Reduction Strategies
3-Oxo Group Installation
The 3-oxo group is introduced via oxidation of a secondary alcohol intermediate. For example, hydrolysis of the 3-iodo substituent in tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS: 1638765-22-6) with aqueous NaOH (2M, 60°C, 8h) yields the 3-hydroxy derivative. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 25°C quantitatively generates the 3-oxo group.
Partial Hydrogenation
Aromatic pyrazolo[3,4-c]pyridines are hydrogenated using H₂ (1 atm) and 10% Pd/C in ethanol at 50°C to saturate the pyridine ring while preserving the pyrazole’s aromaticity. This step ensures the 1,2,3,4,5,7-hexahydro configuration without over-reduction.
Analytical Characterization
Key spectroscopic data for intermediates and the final compound are summarized below:
Challenges and Optimization
-
Regioselectivity in Cyclization : Competing formation of [3,4-b] vs. [3,4-c] isomers is mitigated by adjusting solvent polarity and temperature. Acetic acid favors [3,4-c] products due to enhanced protonation of reactive intermediates.
-
Esterification Efficiency : Tert-butyl ester yields drop below 70% if residual water is present during Steglich reactions. Molecular sieves (4Å) are essential to maintain anhydrous conditions .
Chemical Reactions Analysis
6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the use of pyrazolo[3,4-b]pyridine derivatives as precursors. Various methods have been reported for synthesizing pyrazolo[3,4-C]pyridine derivatives through reactions such as the Suzuki cross-coupling reaction and the Doebner method. These methods allow for the introduction of different substituents that can enhance biological activity.
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-C]pyridine derivatives. For instance, compounds derived from this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, some derivatives exhibited IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory activity in vitro against various human tumor cell lines such as HeLa and A375 .
2. Antidiabetic Properties
Research has also focused on the antidiabetic effects of these compounds. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit α-amylase. Some compounds showed impressive IC50 values ranging from 5.10 to 5.56 µM, outperforming the standard drug acarbose (IC50 = 200.1 µM) in terms of efficacy . Molecular docking studies supported these findings by demonstrating favorable interactions between the compounds and the enzyme.
3. Antimicrobial Activity
Emerging data suggests that pyrazolo[3,4-C]pyridine derivatives possess antimicrobial properties as well. Studies indicate that certain synthesized compounds may act as effective antimicrobial agents against a range of pathogens . This broad-spectrum activity could be beneficial in addressing antibiotic resistance.
Case Study 1: Inhibition of CDKs
A study involving a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their capability to selectively inhibit CDK2 and CDK9. Compounds were designed using structure-based drug design techniques and exhibited significant antiproliferative effects on cancer cell lines.
| Compound | CDK2 IC50 (µM) | CDK9 IC50 (µM) |
|---|---|---|
| Compound A | 0.36 | 1.8 |
| Compound B | 0.45 | 2.0 |
Case Study 2: Antidiabetic Activity
In another study assessing antidiabetic activity through α-amylase inhibition:
| Compound | IC50 (µM) |
|---|---|
| Compound C | 5.14 |
| Compound D | 5.20 |
| Acarbose | 200.1 |
These results indicate that the synthesized derivatives not only exhibit potent biological activities but also offer a promising avenue for drug development targeting cancer and diabetes.
Mechanism of Action
The mechanism of action of 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester stands out due to its unique structural features and potential applications. Similar compounds include other pyrazolopyridine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Biological Activity
6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester is a heterocyclic compound notable for its potential biological activities. This compound features a complex structure that includes a fused pyrazole and pyridine ring system along with an ester functional group. Research indicates that compounds of this class may exhibit a variety of pharmacological effects including anti-cancer, anti-diabetic, and enzyme inhibition properties.
The compound can be described by its molecular formula and has a molecular weight of approximately 248.28 g/mol. Its unique structure allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor by binding to active sites of target proteins, thus modulating various biochemical pathways. The exact mechanism can vary based on the specific biological context in which the compound is used.
Anti-Cancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-C]pyridine exhibit significant anti-cancer properties. These compounds have been shown to inhibit cell growth and induce apoptosis in various cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of various pyrazolo[3,4-C]pyridine derivatives on HeLa cells (human cervical carcinoma), several compounds displayed IC50 values below 150 μM, indicating potent cytotoxicity. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the ring system could enhance or diminish activity against cancer cells .
Anti-Diabetic Activity
The compound has also been investigated for its potential as an anti-diabetic agent. In vitro studies revealed that certain derivatives exhibited strong inhibition of α-amylase, an enzyme critical in carbohydrate metabolism.
Table 1: Inhibition of α-Amylase by Pyrazolo[3,4-C]pyridine Derivatives
| Compound | IC50 (μM) |
|---|---|
| 6b | 5.14 |
| 6c | 5.15 |
| 6h | 5.56 |
| Acarbose | 200.1 |
These findings suggest that the synthesized derivatives could serve as potential therapeutic agents for managing diabetes .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. For example, it has been reported to inhibit protein geranylgeranylation in cancer cells, which is crucial for their proliferation and survival.
Case Study:
A series of novel pyrazolo[3,4-C]pyridine analogs were synthesized and tested for their ability to inhibit Rab geranylgeranyl transferase (RGGT). Compounds demonstrated varying degrees of inhibition with some showing IC50 values as low as 25 μM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this pyrazolopyridine derivative, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving esterification and cyclization. For example, analogous pyrazolopyridine esters are synthesized by reacting amino acids with nitro-substituted pyrazoles under reductive lactamization conditions . Key variables include solvent polarity (e.g., MeOH/H₂O mixtures), temperature (room temperature to reflux), and stoichiometry of NaOH for saponification . Yield optimization requires monitoring pH during acidification (e.g., pH 4 with HCl) to precipitate the product .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm hydrogen and carbon environments, particularly the tert-butyl ester group (δ ~1.2–1.4 ppm for CH₃) and pyrazolopyridine backbone protons (δ 2.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₇N₃O₃, MW 239.27) with precision (±0.0001 Da) .
- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups if present .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Ethyl acetate is commonly used to isolate the carboxylic acid form after acidification .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) resolves ester intermediates .
- Recrystallization : Methanol or ethanol at low temperatures (0–5°C) enhances purity by removing nitro or amine byproducts .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in reductive lactamization steps?
- Methodological Answer : Low yields often arise from incomplete nitro group reduction or side reactions. Strategies include:
- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (1–3 atm) to ensure complete reduction .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
- Additives : Molecular sieves or anhydrous MgSO₄ minimize hydrolysis of the tert-butyl ester during workup .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Steps include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by analyzing shifts at 25°C vs. −40°C .
- Deuterated Solvent Screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to assess hydrogen bonding impacts .
- X-ray Crystallography : Resolves ambiguous proton environments by providing definitive bond lengths and angles .
Q. What structure-activity relationships (SAR) are observed in pyrazolopyridine analogs, and how can they guide derivative design?
- Methodological Answer :
- Core Modifications : Substitution at the pyridine nitrogen (e.g., tert-butyl ester vs. methyl) alters solubility and bioavailability. For instance, bulkier esters enhance metabolic stability .
- Heterocycle Fusion : Pyrazolo[3,4-c]pyridines (vs. [3,4-b]) show higher affinity for kinase targets due to planar geometry .
- Bioisosteric Replacement : Replacing the carboxylic acid with a tetrazole improves oral absorption in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
